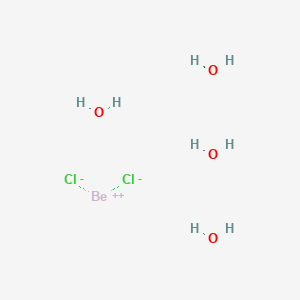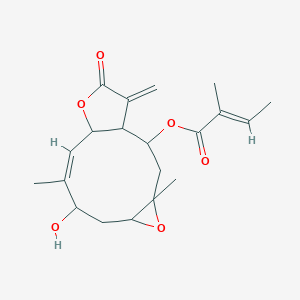![molecular formula C14H11N3O3 B227894 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)
2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone, also known as IKK inhibitor VII, is a chemical compound that has been studied extensively in the field of scientific research. This compound is known to inhibit the activity of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immune response, and cell survival.
Wirkmechanismus
The mechanism of action of 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone involves the inhibition of the 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins are known to inhibit the activity of NF-κB by sequestering it in the cytoplasm. Therefore, the inhibition of the 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone complex results in the stabilization of IκB proteins and the inhibition of NF-κB activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the expression of NF-κB target genes. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone in lab experiments include its specificity for the 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone complex and its potential therapeutic applications in the treatment of various diseases. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone. These include the development of more potent and selective 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone inhibitors, the investigation of the effects of this compound on other cellular pathways, and the evaluation of its therapeutic potential in clinical trials. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Synthesemethoden
The synthesis of 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone involves the reaction of 3-formylchromone with 2-amino-3-methylimidazo[1,2-a]pyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone has been studied extensively in the field of scientific research, particularly in the areas of inflammation and cancer. This compound has been shown to inhibit the activity of the 2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone complex, which is involved in the activation of the NF-κB pathway. The NF-κB pathway is known to play a crucial role in the regulation of inflammation and immune response, as well as cell survival and proliferation. Therefore, the inhibition of this pathway has potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune disorders.
Eigenschaften
Produktname |
2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone |
|---|---|
Molekularformel |
C14H11N3O3 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
(5Z)-2-amino-1-methyl-5-[(4-oxochromen-3-yl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C14H11N3O3/c1-17-10(13(19)16-14(17)15)6-8-7-20-11-5-3-2-4-9(11)12(8)18/h2-7H,1H3,(H2,15,16,19)/b10-6- |
InChI-Schlüssel |
DPSPOMGPBCGCTQ-POHAHGRESA-N |
Isomerische SMILES |
CN1/C(=C\C2=COC3=CC=CC=C3C2=O)/C(=O)N=C1N |
SMILES |
CN1C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N=C1N |
Kanonische SMILES |
CN1C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



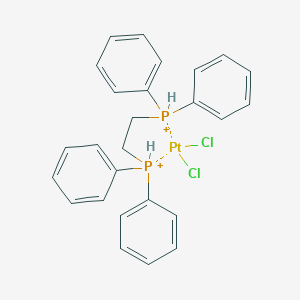
![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)
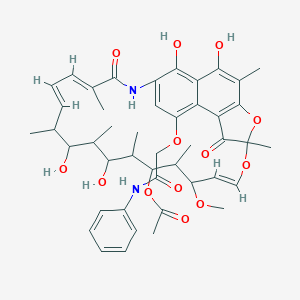
![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)
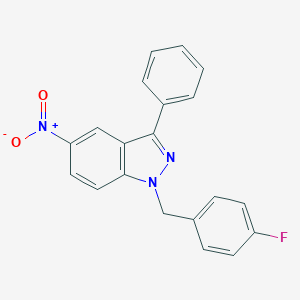
![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)

![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
